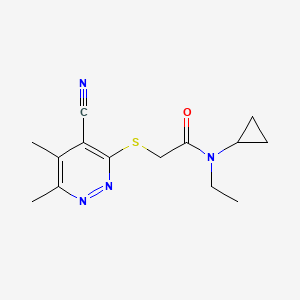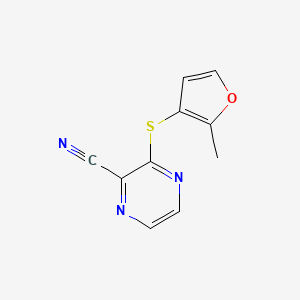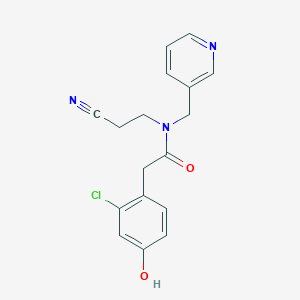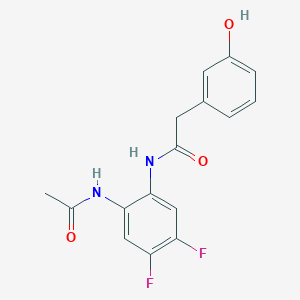![molecular formula C17H22N4OS B7647801 1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one, also known as ETP-101, is a novel compound that has been developed for potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. ETP-101 has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it an interesting candidate for further research.
作用机制
1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve motor function and cognitive function in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine in the brain, which can improve motor function and cognitive function in neurological disorders. This compound has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one is its unique chemical structure and mechanism of action, which make it an interesting candidate for further research. However, one limitation of this compound is that it has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one. One direction is to further study its safety and efficacy in human clinical trials. Another direction is to investigate its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitters in the brain.
In conclusion, this compound is a novel compound with promising potential for the treatment of neurological disorders. Its unique chemical structure and mechanism of action make it an interesting candidate for further research, and preclinical studies have shown promising results. However, further research is needed to fully understand its safety and efficacy in humans and to explore its potential use in other neurological disorders.
合成方法
The synthesis of 1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one involves the reaction of 4-ethyl-5-(4-methylphenyl)-1,2,4-triazole-3-thiol with piperidin-2-one in the presence of a catalyst. The resulting compound is then purified using column chromatography. The synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one has been studied extensively in preclinical models of neurological disorders. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in the substantia nigra. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
1-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-21-16(14-9-7-13(2)8-10-14)18-19-17(21)23-12-20-11-5-4-6-15(20)22/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRGHKNFBGPNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCN2CCCCC2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)

![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)


![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
